molecular formula C22H21BrO2 B041475 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol CAS No. 156755-25-8

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

Cat. No.: B041475
CAS No.: 156755-25-8
M. Wt: 397.3 g/mol
InChI Key: KJMCZWJBHWBPNB-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is an organic compound with a complex structure, featuring a benzyloxy group, a bromophenyl group, and a phenylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce phenylpropanol derivatives .

Scientific Research Applications

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Benzyloxy)-5-chlorophenyl)-3-phenylpropan-1-ol
  • 3-(2-(Benzyloxy)-5-fluorophenyl)-3-phenylpropan-1-ol
  • 3-(2-(Benzyloxy)-5-iodophenyl)-3-phenylpropan-1-ol

Uniqueness

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct in its applications .

Biological Activity

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, with the CAS number 156755-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21BrO2
  • Molecular Weight : 397.31 g/mol
  • Purity : 96% .

The compound features a complex structure that may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antioxidant Activity : The presence of bromine and phenolic groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound might affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, revealing IC50 values comparable to established antioxidants .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of phenolic compounds in a murine model of arthritis. The results showed that treatment with these compounds led to a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Activity

Research focusing on the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives induced apoptosis through mitochondrial pathways. The study highlighted the role of caspase activation and the release of cytochrome c as key mechanisms .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced cytokine levels in murine arthritis model
AnticancerInduced apoptosis in MCF-7 and HeLa cells

Properties

IUPAC Name

3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMCZWJBHWBPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627944
Record name 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156755-25-8
Record name 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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